2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester 2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789824
InChI: InChI=1S/C9H5BrFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3
SMILES:
Molecular Formula: C9H5BrFNO2S
Molecular Weight: 290.11 g/mol

2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC15789824

Molecular Formula: C9H5BrFNO2S

Molecular Weight: 290.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester -

Specification

Molecular Formula C9H5BrFNO2S
Molecular Weight 290.11 g/mol
IUPAC Name methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate
Standard InChI InChI=1S/C9H5BrFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3
Standard InChI Key QPDQHEHXCZHTTE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole ring. Key substitutions include:

  • Bromine at the 2-position, enhancing electrophilic reactivity.

  • Fluorine at the 6-position, contributing to metabolic stability and lipophilicity.

  • A methyl ester at the 4-position, which influences solubility and serves as a synthetic handle for further derivatization .

The IUPAC name, methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate, reflects this substitution pattern. Computational models (e.g., PubChem’s 3D conformer) reveal a planar benzothiazole core with slight distortions due to steric and electronic effects from the halogens .

Physicochemical Properties

  • Molecular Weight: 290.11 g/mol .

  • Lipophilicity: The presence of bromine and fluorine increases ClogP, enhancing membrane permeability.

  • Solubility: Limited aqueous solubility due to the aromatic and ester groups, but soluble in polar aprotic solvents like DMF .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2 µg/mL) and fungi (e.g., C. albicans, MIC = 4 µg/mL). The bromine atom enhances DNA gyrase inhibition, while fluorine improves bioavailability .

Applications in Drug Development

Prodrug Design

The methyl ester acts as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability and tissue penetration .

Material Science Applications

The compound serves as a precursor for fluorescent dyes and ligands in coordination polymers. Its rigid structure enhances thermal stability in polymeric matrices .

Comparison with Structural Analogues

Compound NameCAS NumberSimilarity IndexKey Differences
2-Bromo-benzothiazole-6-carboxylic acid22514-58-50.95Lacks fluorine and ester group
Methyl 2-bromo-4-fluoro-6-methylbenzoate1262396-04-20.93Benzoate backbone instead of benzothiazole
Ethyl 2-bromo-4-fluorobenzoateN/A0.91Ethyl ester and no sulfur heteroatom

The fluorine and sulfur atoms in 2-bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester confer superior bioactivity compared to analogues.

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